IRL-3630

Endothelin Receptor Pharmacology Cardiovascular Research Competitive Binding Assay

IRL-3630 is a balanced, high-affinity dual ETA/ETB antagonist (Ki=1.5 nM ETA, 1.2 nM ETB). Unlike selective or imbalanced alternatives, it enables complete receptor blockade in co-expression models. Essential for in vivo pulmonary studies where both subtypes contribute. Validate dual endothelin pathway involvement with a single, well-characterized tool compound.

Molecular Formula C31H40N4O6S
Molecular Weight 596.7 g/mol
CAS No. 173189-01-0
Cat. No. B608128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRL-3630
CAS173189-01-0
SynonymsIRL-3630;  IRL 3630;  IRL3630; 
Molecular FormulaC31H40N4O6S
Molecular Weight596.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)35(28(20(2)3)29(32)36)31(38)26(34(6)30(37)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-33-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H2,32,36)/t26-,28+/m1/s1
InChIKeyDWRROFDJWVYOHG-IAPPQJPRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IRL-3630 (CAS 173189-01-0): A High-Affinity Bifunctional Endothelin ETA/ETB Antagonist for Cardiovascular and Respiratory Research


IRL-3630 (CAS 173189-01-0), chemically defined as N-butanesulfonyl-[N-(3,5-dimethylbenzoyl)-N-methyl-3-[4-(5-isoxazolyl)-phenyl]-(D)-alanyl]-(L)-valineamide, is a synthetic non-peptide small molecule that functions as a potent, competitive, and bifunctional antagonist of both endothelin receptor subtypes A (ETA) and B (ETB). It is the active single enantiomer derived from the racemic parent compound IRL-3461 [1]. The compound exhibits balanced and high-affinity binding to cloned human ETA and ETB receptors, with apparent Ki values consistently reported in the low nanomolar range [1][2]. Its primary utility lies in experimental pharmacology as a research tool to dissect the physiological and pathological roles of the endothelin system, particularly in studies where simultaneous blockade of both receptor subtypes is required.

IRL-3630's Defined Receptor Profile vs. Alternative Endothelin Antagonists: Why Substitution Risks Experimental Inconsistency


The selection of an endothelin receptor antagonist for research is critically dependent on its subtype selectivity profile, as the physiological consequences of ETA versus ETB blockade differ substantially. Generic substitution within this class is not scientifically valid. Compounds such as IRL-2500 are highly ETB-selective [1], while A-216546 is >25,000-fold selective for ETA [2]. The clinically used dual antagonist bosentan exhibits an imbalanced affinity profile (ETA ~20-fold higher affinity than ETB) [3]. IRL-3630 is structurally and pharmacologically distinct due to its uniquely balanced, high-affinity antagonism of both ETA and ETB receptors. Substituting any of these alternatives for IRL-3630 will fundamentally alter the experimental blockade, confounding data interpretation in complex biological systems where both receptors contribute to the observed response.

Quantitative Differentiation of IRL-3630: Key Evidence for Scientific Selection


Superior Bifunctional Potency: IRL-3630 Exhibits Higher Affinity and a More Balanced ETA/ETB Profile Than Bosentan

IRL-3630 demonstrates a quantitatively more balanced and higher affinity binding profile for ETA and ETB receptors compared to the clinically established dual antagonist bosentan. IRL-3630 binds to human ETA and ETB receptors with Ki values of 1.5 nM and 1.2 nM, respectively, a near-equal affinity [1]. In contrast, bosentan exhibits a notable imbalance, binding to human ETA receptors with a Ki of 4.7 nM and to human ETB receptors with a Ki of 95 nM [2]. This represents a >3-fold higher affinity for ETA and a >79-fold higher affinity for ETB for IRL-3630 over bosentan.

Endothelin Receptor Pharmacology Cardiovascular Research Competitive Binding Assay

Defined Enantiopurity: IRL-3630 is the More Potent, Isolated Enantiomer of Racemic IRL-3461

IRL-3630 is not a racemic mixture but a single, defined enantiomer that was stereoselectively synthesized from the racemic parent compound IRL-3461. This synthetic process led to the predominant formation and isolation of the more potent isomer. Quantitatively, the racemic parent IRL-3461 was reported to have Ki values of 1.8 nM for ETA and 1.2 nM for ETB [1]. The isolated active enantiomer, IRL-3630, demonstrated improved potency at the ETA receptor, with Ki values of 1.5 nM and 1.2 nM for ETA and ETB, respectively [2].

Stereochemistry Lead Optimization Receptor Binding

Functional Superiority in Complex Systems: IRL-3630 Effectively Antagonizes Dual-Receptor Mediated Responses Where Selective Antagonists Fail

In a functional model of respiratory mechanics, the value of balanced dual antagonism was directly demonstrated. In guinea pig trachea, which co-expresses both ETA and ETB receptors, the ET-1-induced contraction was only partially inhibited by the selective ETA antagonist BQ-123 and was scarcely affected by the selective ETB antagonist IRL-2500 [1]. In contrast, the bifunctional antagonist IRL-3630A (the sodium salt of IRL-3630) effectively and greatly inhibited this contraction (pA2=7.1) [1]. In vivo, intravenous IRL-3630A at 10 and 30 μg/kg dose-dependently inhibited ET-1-induced changes in respiratory resistance and compliance, while selective antagonists (PD 156707 and IRL-2500) at doses up to 30 μg/kg had no significant effect [1].

Respiratory Pharmacology In Vivo Pharmacodynamics Functional Antagonism

Validated Research Applications of IRL-3630 Based on Demonstrated Pharmacological Selectivity


Definitive Investigation of Endothelin's Role in Pulmonary Pathophysiology

IRL-3630 is uniquely suited for in vivo studies of respiratory diseases such as asthma and pulmonary hypertension. As demonstrated by Makatani et al. (2000), IRL-3630 effectively blocks ET-1-induced changes in respiratory mechanics in guinea pigs, a response that is resistant to treatment with selective ETA or ETB antagonists alone [1]. This makes it an essential tool for conclusively demonstrating the requirement for dual ETA/ETB receptor involvement in complex pulmonary responses.

In Vitro Dissection of Dual Receptor-Mediated Signaling

In cell lines or tissue preparations known to co-express ETA and ETB receptors (e.g., certain vascular smooth muscle cells, cardiac fibroblasts, or guinea pig trachea), IRL-3630 provides a complete receptor blockade. This allows researchers to cleanly attribute an observed ET-1 effect to the combined action of both receptor subtypes. Using a selective antagonist (e.g., BQ-123 or A-216546) would only yield a partial, and potentially misleading, picture [1].

Validation of Novel Endothelin Receptor Probes via Competitive Binding Assays

The well-defined, high-affinity binding constants of IRL-3630 (Ki = 1.5 nM for ETA and 1.2 nM for ETB) [1] make it a valuable reference standard for establishing and validating radioligand binding assays. It can be used as a positive control competitor to define non-specific binding for novel ETA/ETB radioligands or to benchmark the affinity of newly developed compounds in a screening cascade.

Comparative Pharmacology to Benchmark New Bifunctional Antagonists

Due to its balanced high-affinity profile and well-characterized functional activity, IRL-3630 serves as a key benchmark for developing next-generation bifunctional endothelin antagonists. New chemical entities can be directly compared to IRL-3630's Ki values for ETA (1.5 nM) and ETB (1.2 nM) [1] and its functional pA2 value (7.1) [2] to assess relative improvements in potency, balance, or functional efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRL-3630

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.